Mcl-1 inhibitor 8

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

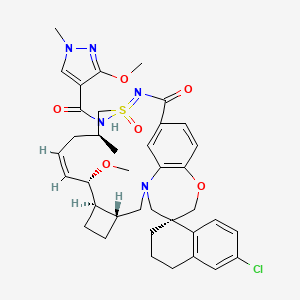

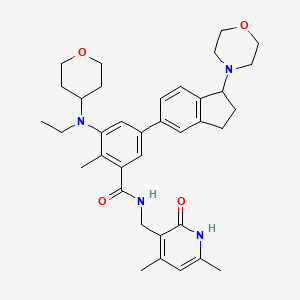

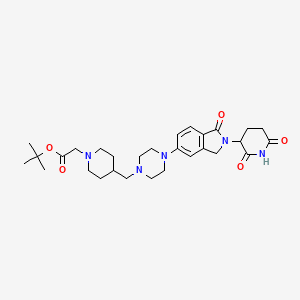

Mcl-1 inhibitor 8 is a small molecule inhibitor that targets myeloid cell leukemia 1 (Mcl-1), an anti-apoptotic protein of the B-cell lymphoma 2 (BCL-2) family. Mcl-1 plays a crucial role in preventing apoptosis by binding to pro-apoptotic proteins, thus promoting cell survival. Overexpression of Mcl-1 is frequently observed in various cancers, making it a significant target for cancer therapy .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Mcl-1 inhibitor 8 involves a series of chemical reactions, including the formation of macrocycles originating from a DNA-encoded chemical library screen. The process typically involves conformational analysis and structure-based design to optimize the potency of the lead series into the low nanomolar regime . The synthetic platform allows for rapid analoging and fine-tuning of the physicochemical properties of the macrocyclic compounds .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using robust synthetic platforms. The process includes the use of DNA-encoded chemical libraries and structure-based design to generate complex macrocyclic hits that serve as Mcl-1 inhibitors . The optimization process ensures the production of lead candidates with a balanced profile suitable for therapeutic use .

Análisis De Reacciones Químicas

Types of Reactions: Mcl-1 inhibitor 8 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for the synthesis and optimization of the compound .

Common Reagents and Conditions: Common reagents used in the synthesis of this compound include sulfonyl chlorides, DIPEA, and DMAP. The reaction conditions typically involve stirring at ambient temperature for several hours, followed by the addition of ethyl acetate and water to separate the phases .

Major Products Formed: The major products formed from these reactions are macrocyclic compounds with high affinity for Mcl-1. These compounds exhibit potent anti-apoptotic activity and are suitable for further development as therapeutic agents .

Aplicaciones Científicas De Investigación

Mcl-1 inhibitor 8 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, this compound is used to study the role of Mcl-1 in tumorigenesis and drug resistance . It is also employed in the development of new cancer therapies targeting the mitochondrial apoptotic pathway . Additionally, this compound is used in studies investigating the mechanisms of cellular senescence and the development of senolytic therapies .

Mecanismo De Acción

Mcl-1 inhibitor 8 exerts its effects by selectively binding to Mcl-1, freeing pro-apoptotic proteins such as BAX and BAK, which initiates apoptosis . The compound disrupts the interaction between Mcl-1 and pro-apoptotic proteins, leading to the activation of the intrinsic apoptotic pathway . This mechanism makes this compound a promising candidate for cancer therapy, particularly in tumors with high Mcl-1 expression .

Comparación Con Compuestos Similares

Similar Compounds: Similar compounds to Mcl-1 inhibitor 8 include other Mcl-1 inhibitors such as S63845, A-1210477, and AMG 176 . These compounds also target Mcl-1 and exhibit potent anti-apoptotic activity.

Uniqueness: this compound is unique due to its high affinity and selectivity for Mcl-1. The compound’s macrocyclic structure and optimized physicochemical properties contribute to its potent activity and suitability for therapeutic use . Additionally, this compound has shown promising results in preclinical studies, making it a valuable tool for cancer research and therapy .

Propiedades

Fórmula molecular |

C38H46ClN5O6S |

|---|---|

Peso molecular |

736.3 g/mol |

Nombre IUPAC |

N-[(3'R,4S,6'R,7'S,8'Z,11'S)-7-chloro-7'-methoxy-11'-methyl-13',15'-dioxospiro[2,3-dihydro-1H-naphthalene-4,22'-20-oxa-13λ6-thia-1,14-diazatetracyclo[14.7.2.03,6.019,24]pentacosa-8,13,16(25),17,19(24)-pentaene]-13'-yl]-3-methoxy-1-methylpyrazole-4-carboxamide |

InChI |

InChI=1S/C38H46ClN5O6S/c1-24-7-5-9-33(48-3)29-13-10-27(29)19-44-22-38(16-6-8-25-17-28(39)12-14-31(25)38)23-50-34-15-11-26(18-32(34)44)35(45)41-51(47,21-24)42-36(46)30-20-43(2)40-37(30)49-4/h5,9,11-12,14-15,17-18,20,24,27,29,33H,6-8,10,13,16,19,21-23H2,1-4H3,(H,41,42,45,46,47)/b9-5-/t24-,27-,29+,33-,38-,51?/m0/s1 |

Clave InChI |

GRGIAFGOQJYTKU-IEWOJIIMSA-N |

SMILES isomérico |

C[C@H]1C/C=C\[C@@H]([C@@H]2CC[C@H]2CN3C[C@@]4(CCCC5=C4C=CC(=C5)Cl)COC6=C3C=C(C=C6)C(=O)N=S(=O)(C1)NC(=O)C7=CN(N=C7OC)C)OC |

SMILES canónico |

CC1CC=CC(C2CCC2CN3CC4(CCCC5=C4C=CC(=C5)Cl)COC6=C3C=C(C=C6)C(=O)N=S(=O)(C1)NC(=O)C7=CN(N=C7OC)C)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-3,3,4,4-Tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid](/img/structure/B12369825.png)

![[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexoxy-hydroxyphosphoryl] [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B12369852.png)

![4-[5-[4-[(2-Methyl-5-propan-2-ylphenoxy)methyl]triazol-1-yl]pentoxy]chromen-2-one](/img/structure/B12369854.png)

![ethyl 2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carboxylate](/img/structure/B12369864.png)

![[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,4S,5R)-5-(3-carbamoyl-2,4,5,6-tetradeuteriopyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12369884.png)